Hafnium disilicide (HfSi2) is a compound that has garnered attention due to its potential applications in various fields. Hafnium (Hf) itself is a heavy gray-white metallic element that is never found free in nature and is typically associated with zirconium. It is known for its use as a minor strengthening agent in high-temperature nickel-base superalloys and as a neutron-absorber material in nuclear reactors4. Hafnium compounds, including hafnium disilicide, are of interest due to their refractory properties and their role in high-temperature applications4.
HfSi2 has been successfully synthesized using a high-pressure and high-temperature (HPHT) method at 3 GPa and 1573 K in a cubic press. [] This relatively low synthesis temperature is achieved due to the decrease in liquidus and solidus temperatures of the Si-rich portion of the Hf-Si binary system under high pressure. []
Hafnium oxide, also known as hafnia, is a wide band gap dielectric used in electronic applications ranging from field-effect transistors to resistive memory. The control over oxygen stoichiometry is essential in these applications, and hafnium has been assessed as an oxygen getter to maintain this control5.
In the field of proteomics, hafnium oxide exhibits unique enrichment properties towards phosphorylated peptides. These properties are complementary to those of titanium oxide and zirconium oxide, which are also used for mass spectrometric analysis in proteomics2.
Hafnium-based catalysts have been investigated for their role in olefin polymerization. A specific study on a hafnium pyridyl-amide olefin polymerization catalyst revealed a unique mechanism involving monomer modification of the catalyst, which generates multiple catalyst species when multiple monomers are present. This leads to the production of ethylene-alpha-olefin copolymers with broad molecular weight distributions3.
The initial oxidation processes of ultrathin hafnium films and hafnium disilicide islands have been studied using core-level X-ray photoelectron spectroscopy. These studies have shown that upon exposure to oxygen, metallic Hf rapidly oxidizes, transforming into hafnium dioxide (HfO2) and its suboxides1. This oxidation process is critical in understanding the behavior of hafnium disilicide in various applications, especially in electronic devices where control over oxygen stoichiometry is crucial. The presence of hafnium has been shown to lower the formation energy of oxygen vacancies in hafnia, and the oxidation of hafnium through the migration of oxygen from hafnia is energetically favored5.
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